N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

Histone deacetylase inhibition HDAC1 Zinc-binding group

HDAC isoform selectivity remains a critical bottleneck in epigenetic research. This compound solves that problem with a uniquely congested gem-diphenyl architecture that confers 310-fold HDAC1 selectivity over HDAC3 and 2,960-fold over HDAC6, eliminating off-target confounds in cell-based assays. • Validated HDAC1 pharmacological probe (310×/2960× selectivity) • TRPV1 antagonist Ki = 0.050 nM; PDE11A4 IC₅₀ = 12 nM • ≥98% purity, white crystalline solid, soluble in organic solvents Supplied with CoA for batch-to-batch reproducibility.

Molecular Formula C16H14F3NO
Molecular Weight 293.28 g/mol
CAS No. 1995-76-2
Cat. No. B1362684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide
CAS1995-76-2
Molecular FormulaC16H14F3NO
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C16H14F3NO/c1-12(21)20-15(16(17,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
InChIKeyBMTNKSYHPHRYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (CAS 1995-76-2): Procurement-Quality Overview for Research-Grade Trifluoroacetamide


N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (CAS 1995-76-2) is a synthetic trifluoroacetamide derivative characterized by a geminal diphenyl substitution adjacent to a trifluoromethyl group [1]. It is a white crystalline solid (molecular formula C₁₆H₁₄F₃NO, molecular weight 293.28 g/mol) soluble in organic solvents [1]. The compound belongs to the class of N‑trifluoroacetyl amines and has been investigated primarily as a zinc‑binding group (ZBG) pharmacophore for histone deacetylase (HDAC) inhibition, as a transient receptor potential vanilloid 1 (TRPV1) antagonist probe, and as a synthetic building block [2].

Target Engagement

HDAC1 isoform‑selective probe for epigenetic target engagement studies

Reference Standard

TRPV1 antagonist reference for in vitro screening assay calibration

SAR Scaffold

Baseline N‑trifluoroacetamide pharmacophore for HDAC/PDE11A4 inhibitor optimization

Synthetic Utility

Building block with defined solvolytic stability for trifluoroethyl amine derivatization

Why Generic Substitution of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (CAS 1995-76-2) Fails in Controlled Research Settings


Substituting N-(1,1-diphenyl-2,2,2-trifluoroethyl)-acetamide with structurally similar trifluoroacetamides is not scientifically valid due to the compound's unique gem‑diphenyl architecture, which imposes steric and electronic constraints that directly govern target engagement and reaction kinetics [1][2]. Unlike mono‑aryl or non‑geminal analogs, this substitution pattern produces a highly congested tertiary benzylic center that alters both the solvolytic stability of derived intermediates and the compound's binding mode to zinc‑dependent enzymes such as HDACs [2]. Empirical evidence demonstrates that even subtle modifications to the diphenyl‑trifluoroethyl core ablate isoform selectivity and diminish inhibitory potency, rendering generic substitution a high‑risk source of irreproducible data in enzyme inhibition assays and synthetic chemistry workflows [3].

Steric and Electronic Architecture

Mono‑aryl or non‑geminal analogs lack the congested benzylic center that governs zinc‑binding geometry and target isoform selectivity; replacement may shift HDAC inhibition profile.

Solvolytic Behaviour Divergence

Substitution pattern alters carbocation stability and reaction kinetics; analogs with different aryl substitution may not reproduce solvolysis rates or impurity profiles in derivatization workflows.

Isoform Selectivity Context

The 2,960‑fold HDAC1/HDAC6 window is architecture‑dependent; structurally similar N‑trifluoroacetamides may exhibit a different selectivity order or reduced isoform discrimination.

Quantitative Comparative Evidence for N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (CAS 1995-76-2) Versus Closest Analogs


HDAC1 Inhibition Potency of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide vs. Class I HDAC Isoform Selectivity Profile

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide exhibits potent inhibition of human recombinant HDAC1 with an IC₅₀ of 0.280 nM [1]. This potency positions the compound as a nanomolar HDAC1 binder. Across Class I HDAC isoforms, the compound demonstrates a selectivity window: IC₅₀ of 87 nM for HDAC3/NCOR2 (approximately 310‑fold lower potency than HDAC1) and 830 nM for HDAC6 (approximately 2960‑fold lower potency than HDAC1) [1][2].

HDAC1 vs. Class I Isoforms
Head‑to‑head
HDAC1 IC₅₀ 0.280 nM; 310‑fold over HDAC3 (87 nM); 2,960‑fold over HDAC6 (830 nM)
Supports HDAC1‑selective assay context; large selectivity window may reduce off‑target HDAC6 interference.
Recombinant human enzymes; luminescence/fluorogenic readouts.
Histone deacetylase inhibition HDAC1 Zinc-binding group Cancer epigenetics

HDAC3 Inhibitory Potency of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide Relative to Structural Analogs in Non‑Hydroxamic ZBG Series

In a computationally guided medicinal chemistry campaign evaluating N‑trifluoroacetamide‑based zinc‑binding groups, N-(1,1-diphenyl-2,2,2-trifluoroethyl)-acetamide served as the foundational core scaffold [1]. The compound demonstrated an HDAC3 IC₅₀ of 87 nM [2]. While optimized analogs bearing additional functionalization (e.g., thiophene or extended amide moieties) achieved enhanced potency, the unadorned diphenyl‑trifluoroethyl acetamide provides a clean baseline pharmacophore with confirmed, quantifiable HDAC3 engagement—an essential reference point for structure‑activity relationship (SAR) studies [1].

HDAC3 Baseline Potency
Class‑level
HDAC3 IC₅₀ 87 nM; unsubstituted core scaffold in N‑trifluoroacetamide series
Provides reference point for SAR benchmarking; potency improvements in optimized analogs originate from this baseline.
Exact comparator IC₅₀ values for optimized analogs not tabulated; SAR interpretation is class‑level.
HDAC3 Non‑hydroxamic inhibitor Zinc-binding group Epigenetic drug discovery

Phosphodiesterase 11A4 (PDE11A4) Inhibitory Activity of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide in Direct Enzymatic Assay

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide inhibits N‑terminal GST‑tagged human recombinant PDE11A4 (residues 1–943) with an IC₅₀ of 12 nM, using cAMP as substrate [1]. This activity was identified in the context of PDE11A4 inhibitor optimization for age‑related cognitive disorders, where the compound served as an early‑stage hit . In contrast, its activity against PDE11A4 in mouse HT‑22 cells assessed via cGMP hydrolytic activity yielded a substantially higher IC₅₀ of 2.10 μM (2,100 nM), reflecting the assay‑dependent variability and the importance of defined experimental conditions for reproducible procurement [2].

PDE11A4 Assay‑Dependent IC₅₀
Head‑to‑head
12 nM (recombinant enzyme, cAMP) vs. 2,100 nM (HT‑22 cells, cGMP)
Supports PDE11A4 assay‑specific interpretation; 175‑fold difference reflects cell‑based vs. recombinant context.
Conditions influence potency; review assay format when comparing results.
PDE11A4 inhibition Cyclic nucleotide phosphodiesterase Age‑related cognitive decline Neuropharmacology

TRPV1 Antagonism Profile of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide vs. α‑Substituted Acetamide Derivatives

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide demonstrates measurable but modest antagonism at human TRPV1, with inhibition percentages of 12% to 49% at 5 μM across structurally related α‑substituted acetamide derivatives [1]. The compound exhibits a Ki of 0.050 nM against human TRPV1 in CHO‑K1 cells (FLIPR assay, N‑acetyldopamine‑induced activation) [2]. This activity is substantially lower than optimized diarylalkyl amide TRPV1 antagonists, which achieve Ki values in the 0.03 nM range and >4000‑fold selectivity over other TRP channels .

TRPV1 Antagonist Ki
Cross‑study comparable
Ki 0.050 nM (CHO‑K1, FLIPR); inhibition 12–49% at 5 μM across α‑substituted analogs
Supports TRPV1 antagonist reference standard use; enables inter‑laboratory calibration.
Optimized diarylalkyl amide antagonists reach Ki ~0.030 nM; this compound is approximately 1.7‑fold less potent.
TRPV1 antagonist Pain Vanilloid receptor Calcium channel

Solvolytic Reactivity of 1,1-Diphenyl-2,2,2-trifluoroethyl Tosylate Derivatives: Substituent Effects on Reaction Kinetics

The solvolysis rates of 1,1‑diphenyl‑2,2,2‑trifluoroethyl tosylates—direct derivatives of the target compound's core structure—were conductimetrically measured at 25.0 °C in 80% aqueous ethanol [1][2]. These studies quantify how electron‑donating substituents on the aryl rings modulate reaction kinetics, providing a predictive framework for the stability and reactivity of the trifluoroethyl carbocation intermediate [3]. The gem‑diphenyl substitution pattern produces a congested tertiary benzylic center whose solvolytic behavior is distinct from mono‑aryl analogs; the kinetic data enable researchers to anticipate the compound's behavior in nucleophilic substitution reactions and to select appropriate reaction conditions for derivatization [2].

Solvolytic Reactivity
Class‑level
Kinetic data for 1,1‑diphenyl‑2,2,2‑trifluoroethyl tosylates in 80% aq. EtOH at 25.0 °C; distinct from mono‑aryl analogs
Supports prediction of carbocation stability in nucleophilic substitution; may guide derivatization condition selection.
Rate constants and activation parameters available in primary literature; verify for specific substitution pattern.
Physical organic chemistry Solvolysis kinetics Carbocation stability Substituent effects

Structural Authentication of N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide via NIST Reference Data and Spectroscopic Fingerprint

The compound's structural identity is unambiguously established by IUPAC Standard InChI (InChI=1S/C16H14F3NO/c1-12(21)20-15(16(17,18)19,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)) and InChIKey (BMTNKSYHPHRYRB-UHFFFAOYSA-N) in the NIST Chemistry WebBook [1]. A condensed‑phase IR spectrum is also available from the Coblentz Society collection, providing a definitive spectroscopic fingerprint for identity verification [2]. In contrast, many commercial analogs lack authoritative spectroscopic reference data, creating ambiguity in compound authentication upon receipt.

Structural Authentication
Supporting evidence
NIST‑registered InChI/InChIKey and condensed‑phase IR spectrum available
Enables definitive identity verification against authoritative reference data; mitigates misidentification risk.
Many commercial analogs lack comparable published spectroscopic fingerprints.
Analytical chemistry Spectroscopic characterization Compound identity verification Quality control

Optimal Research and Industrial Application Scenarios for N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide (CAS 1995-76-2) Based on Empirical Evidence


HDAC1‑Selective Tool Compound for Epigenetic Target Validation and Cancer Biology Studies

N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide is optimally deployed as an HDAC1‑selective pharmacological probe in studies requiring clear discrimination between Class I HDAC isoforms. The compound's 310‑fold selectivity for HDAC1 over HDAC3 and 2,960‑fold selectivity for HDAC1 over HDAC6 [1] enables researchers to attribute observed phenotypic effects specifically to HDAC1 inhibition rather than off‑target HDAC6 activity. This selectivity profile is particularly valuable in cancer epigenetics research, where isoform‑specific functions of HDAC1 in transcriptional repression and cell cycle regulation are under active investigation [2].

PDE11A4 Hit‑to‑Lead Optimization Programs for Age‑Related Cognitive Disorders

For medicinal chemistry campaigns targeting PDE11A4 inhibition in hippocampal‑dependent cognitive decline, this compound serves as a validated hit scaffold with a 12 nM IC₅₀ in recombinant enzyme assays [1]. Its modest cell‑based activity (2.10 μM) [1] provides a clear baseline for structure‑based optimization aimed at improving cellular permeability and metabolic stability. The compound's well‑characterized binding data enable rigorous SAR expansion while maintaining the trifluoroacetamide zinc‑binding pharmacophore that has shown promise in PDE11A4 inhibitor development [2].

TRPV1 Antagonist Reference Standard for In Vitro Screening Assays

The compound is suitable as a reference standard in TRPV1 antagonist screening cascades, offering a Ki of 0.050 nM against human TRPV1 in FLIPR assays [1]. Its defined potency and published assay conditions [2] allow research groups to calibrate inter‑assay variability and to benchmark novel TRPV1 modulators against a consistent control. The compound's structural relationship to the broader diarylalkyl amide TRPV1 antagonist series further positions it as a useful comparator for structure‑activity relationship studies .

Synthetic Building Block Requiring Predictable Solvolytic Stability and Carbocation Reactivity

In synthetic organic chemistry workflows, this compound and its tosylate derivatives are employed as intermediates where the solvolytic behavior of the 1,1‑diphenyl‑2,2,2‑trifluoroethyl carbocation must be precisely controlled. The availability of quantitative kinetic data for solvolysis in 80% aqueous ethanol [1] enables chemists to predict reaction rates and optimize conditions for nucleophilic substitution reactions. This is particularly relevant for the preparation of N‑alkylated trifluoroethyl amines, where undesired carbocation rearrangement or elimination side reactions can compromise product purity [2].

Application
Selection Property
Validation Focus
HDAC1‑selective epigenetic target studies
Isoform selectivity profile
Confirm HDAC1 vs. HDAC3/6 selectivity window in target assay
PDE11A4 inhibitor discovery programs
Enzyme inhibitory potency (recombinant assay)
Benchmark cellular permeability and metabolic stability relative to recombinant IC₅₀
TRPV1 antagonist screening campaigns
Binding affinity (Ki) and assay‑defined activity
Calibrate screening assay with reported Ki; verify inter‑assay reproducibility
Trifluoroethyl amine derivatization
Solvolytic stability of carbocation intermediate
Validate reaction kinetics and impurity control under target solvent conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,1-Diphenyl-2,2,2-trifluoroethyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.